molecular formula C8H7IO2 B2994247 2-Hydroxy-5-iodo-3-methylbenzaldehyde CAS No. 83816-55-1

2-Hydroxy-5-iodo-3-methylbenzaldehyde

Cat. No.: B2994247
CAS No.: 83816-55-1
M. Wt: 262.046
InChI Key: IJLKHHZVEGDSPF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position, an iodine atom at the fifth position, and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-iodo-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-hydroxy-3-methylbenzaldehyde. The reaction typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: 2-Hydroxy-5-iodo-3-methylbenzoic acid.

    Reduction: 2-Hydroxy-5-iodo-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-iodo-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-iodo-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the hydroxyl and aldehyde groups can participate in various interactions, while the iodine atom can act as a leaving group in substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-iodo-3-methylbenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of hydroxyl, aldehyde, and iodine substituents makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-5-iodo-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLKHHZVEGDSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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